molecular formula C10H18O3 B15413822 5-Hexyl-4-hydroxyoxolan-2-one CAS No. 395084-33-0

5-Hexyl-4-hydroxyoxolan-2-one

Cat. No.: B15413822
CAS No.: 395084-33-0
M. Wt: 186.25 g/mol
InChI Key: HFYZTGBQDXZSHJ-UHFFFAOYSA-N
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Description

5-Hexyl-4-hydroxyoxolan-2-one (CAS 395084-33-0) is an organic compound with the molecular formula C 10 H 18 O 3 and a molecular weight of 186.25 g/mol . This molecule features an oxolan-2-one (γ-lactone) core structure substituted with a hydroxy group and a hexyl chain, classifying it as a functionalized furanone . As a furanone derivative, this compound is part of a versatile pharmacophore of significant interest in medicinal chemistry and organic synthesis . Furanones are recognized as privileged structures in drug discovery due to their broad spectrum of reported biological activities. While research on this specific hexyl-substituted analogue is ongoing, related furanone compounds have demonstrated potential as anti-inflammatory agents, often acting through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . Furthermore, the furanone scaffold is frequently investigated for its antimicrobial and anticancer properties, making it a valuable building block for developing new therapeutic candidates . In synthetic chemistry, the reactive lactone and hydroxy groups make this compound a useful chiral synthon or building block for the construction of more complex molecules . Researchers value this and similar hydroxyoxolan-2-one derivatives for their potential to interact with various biological targets and serve as key intermediates in organic synthesis. Please be aware that this product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

395084-33-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-hexyl-4-hydroxyoxolan-2-one

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-6-9-8(11)7-10(12)13-9/h8-9,11H,2-7H2,1H3

InChI Key

HFYZTGBQDXZSHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(CC(=O)O1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxolan-2-one Derivatives

The following compounds share the oxolan-2-one core but differ in substituents at positions 4 and 5:

Compound Name Substituent at Position 5 Substituent at Position 4 Key Structural Differences
5-Hexyl-4-hydroxyoxolan-2-one Hexyl (C₆H₁₃) Hydroxy (-OH) Balanced lipophilicity and polarity
5-Octyloxolan-2-one Octyl (C₈H₁₇) None Increased lipophilicity due to longer alkyl chain
5-(1-Hydroxyethyl)oxolan-2-one 1-Hydroxyethyl (-CH₂CH₂OH) None Enhanced hydrophilicity and H-bonding capacity

Physicochemical Properties

Lipophilicity and Solubility
  • This compound: The hexyl group increases lipophilicity (predicted LogP ~3.5), while the 4-hydroxy group improves aqueous solubility compared to non-hydroxylated analogues.
  • 5-Octyloxolan-2-one : The octyl chain further elevates LogP (~4.8), rendering it highly hydrophobic and less soluble in polar solvents .
  • 5-(1-Hydroxyethyl)oxolan-2-one : The hydroxyethyl substituent reduces LogP (~1.2) and enhances water solubility, making it more suitable for biomedical applications .
Reactivity
  • The 4-hydroxy group in This compound increases susceptibility to oxidation and esterification reactions compared to analogues lacking hydroxyl groups.
  • 5-Octyloxolan-2-one exhibits typical lactone reactivity (e.g., ring-opening under basic conditions) but is less reactive toward nucleophiles due to steric hindrance from the octyl chain .
  • 5-(1-Hydroxyethyl)oxolan-2-one may undergo intramolecular hemiacetal formation or participate in glycosylation reactions due to its vicinal hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hexyl-4-hydroxyoxolan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential reactions involving oxidation, reduction, or substitution. For example, halogenation under anhydrous conditions (e.g., using N-bromosuccinimide) followed by hydroxylation via catalytic hydrogenation is a common pathway. Reaction yields are highly sensitive to temperature (optimized at 25–40°C) and solvent polarity (e.g., tetrahydrofuran or dichloromethane). AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys and Pistachio .
Key Parameters Optimal Range
Temperature25–40°C
SolventTHF, DCM
CatalystsPd/C, PtO₂

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : The compound is prone to hydrolysis and oxidation. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants like silica gel should be used to mitigate moisture. Stability testing via HPLC over 30 days at 4°C and 25°C can validate storage protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the oxolane ring (δ 4.2–5.1 ppm for protons adjacent to the lactone carbonyl) and hexyl chain (δ 1.2–1.6 ppm).
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = m/z 171.1) validates molecular weight.
  • IR : A strong C=O stretch at ~1750 cm⁻¹ confirms the lactone moiety. Cross-reference with PubChem data (InChIKey: KBLZKAKKJPDYKJ-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

  • Methodological Answer : Byproduct formation (e.g., diastereomers or over-oxidized products) can be reduced using kinetic control strategies. For example:

  • Temperature Gradients : Lower temperatures (0–10°C) slow side reactions during halogenation.
  • Catalyst Screening : Immobilized enzymes (lipases) or chiral catalysts improve stereoselectivity.
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation to adjust reagent stoichiometry dynamically .

Q. What experimental designs are suitable for analyzing the enzyme inhibition kinetics of this compound?

  • Methodological Answer : Use steady-state kinetic assays with purified enzymes (e.g., esterases or lipases).

  • IC₅₀ Determination : Vary inhibitor concentration (0.1–100 μM) and measure residual enzyme activity via fluorometric substrates.
  • Mechanistic Studies : Pre-incubate the enzyme with the compound and use stopped-flow spectroscopy to detect covalent adducts. Molecular docking (AutoDock Vina) can predict binding modes to active-site residues .

Q. How can researchers resolve contradictions in reported reactivity data for oxolanone derivatives?

  • Methodological Answer : Discrepancies often arise from methodological differences. For example:

  • Experimental vs. Computational Data : Validate computational models (e.g., QSAR) with wet-lab assays under standardized conditions (pH 7.4, 37°C).

  • Statistical Meta-Analysis : Apply multivariate regression to datasets from divergent studies (e.g., Haddad et al. vs. Saito et al.) to identify confounding variables like solvent purity or oxygen exposure .

    Conflict Source Resolution Strategy
    Solvent EffectsUse deuterated solvents for NMR
    Oxygen SensitivityConduct reactions under Argon

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for this compound?

  • Methodological Answer : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) can alter results. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) and replicate experiments across independent labs. Cross-validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

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